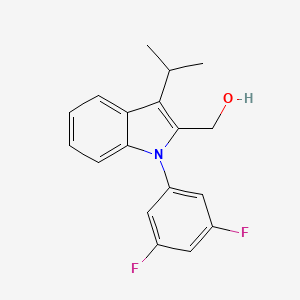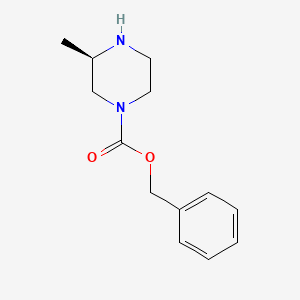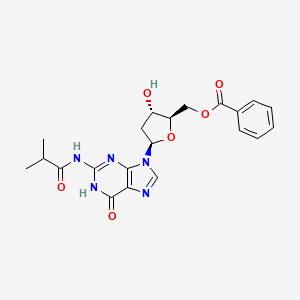
5'-O-Benzoyl-2'-deoxy-N2-isobutyrylguanosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Isobutyryl-5’-O-benzoyl-2’-deoxyguanosine is a modified nucleoside derivative. It is a compound that combines the nucleoside 2’-deoxyguanosine with protective groups, specifically an isobutyryl group at the nitrogen-2 position and a benzoyl group at the 5’-oxygen position. This compound is often used in the synthesis of oligonucleotides and other nucleic acid derivatives due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Isobutyryl-5’-O-benzoyl-2’-deoxyguanosine typically involves multiple steps:
Protection of the Hydroxyl Groups: The hydroxyl groups of 2’-deoxyguanosine are protected using silylating agents such as tert-butyldimethylsilyl chloride.
Acylation: The protected nucleoside undergoes acylation with isobutyryl chloride to introduce the isobutyryl group at the nitrogen-2 position.
Benzoylation: The 5’-hydroxyl group is then benzoylated using benzoyl chloride in the presence of a base like pyridine.
Deprotection: The silyl protecting groups are removed using a fluoride source such as tetrabutylammonium fluoride.
Industrial Production Methods
Industrial production of N-Isobutyryl-5’-O-benzoyl-2’-deoxyguanosine follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, solvent choice, and reaction times.
Chemical Reactions Analysis
Types of Reactions
N-Isobutyryl-5’-O-benzoyl-2’-deoxyguanosine can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to remove the protective groups.
Oxidation and Reduction: The nucleoside can participate in oxidation and reduction reactions, although these are less common.
Substitution: The benzoyl and isobutyryl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Substitution: Reagents such as amines or alcohols can be used to substitute the protective groups.
Major Products Formed
Deprotected Nucleoside: Removal of protective groups yields 2’-deoxyguanosine.
Substituted Derivatives: Substitution reactions yield various derivatives depending on the substituent introduced.
Scientific Research Applications
N-Isobutyryl-5’-O-benzoyl-2’-deoxyguanosine has several applications in scientific research:
Chemistry: Used in the synthesis of oligonucleotides and nucleic acid analogs.
Biology: Employed in studies of DNA and RNA structure and function.
Medicine: Investigated for potential therapeutic applications, including antiviral and anticancer research.
Industry: Utilized in the production of nucleic acid-based diagnostics and therapeutics.
Mechanism of Action
The mechanism of action of N-Isobutyryl-5’-O-benzoyl-2’-deoxyguanosine involves its incorporation into nucleic acids. The protective groups enhance the stability and reactivity of the nucleoside, facilitating its use in synthetic applications. The compound can be incorporated into DNA or RNA strands, where it may affect the structure and function of the nucleic acid.
Comparison with Similar Compounds
Similar Compounds
N2-Isobutyryl-2’-deoxyguanosine: Similar in structure but lacks the benzoyl group at the 5’-oxygen position.
N2-Isobutyryl-5’-O-(4,4’-dimethoxytrityl)-2’-deoxyguanosine: Contains a dimethoxytrityl group instead of a benzoyl group.
Uniqueness
N-Isobutyryl-5’-O-benzoyl-2’-deoxyguanosine is unique due to its specific combination of protective groups, which provide a balance of stability and reactivity. This makes it particularly useful in oligonucleotide synthesis and other applications where controlled reactivity is essential.
Properties
CAS No. |
173271-18-6 |
|---|---|
Molecular Formula |
C21H23N5O6 |
Molecular Weight |
441.4 g/mol |
IUPAC Name |
[(2R,3S,5R)-3-hydroxy-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-2-yl]methyl benzoate |
InChI |
InChI=1S/C21H23N5O6/c1-11(2)18(28)24-21-23-17-16(19(29)25-21)22-10-26(17)15-8-13(27)14(32-15)9-31-20(30)12-6-4-3-5-7-12/h3-7,10-11,13-15,27H,8-9H2,1-2H3,(H2,23,24,25,28,29)/t13-,14+,15+/m0/s1 |
InChI Key |
ZDOJLIJUPSQFOK-RRFJBIMHSA-N |
Isomeric SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3C[C@@H]([C@H](O3)COC(=O)C4=CC=CC=C4)O |
SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(=O)C4=CC=CC=C4)O |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)COC(=O)C4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(methyl{5-oxo-4-[(E,2E)-3-phenyl-2-propenylidene]-4,5-dihydro-1H-imidazol-2-yl}amino)acetic acid](/img/structure/B1436604.png)
![4-(3-Chloro-4-fluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B1436606.png)
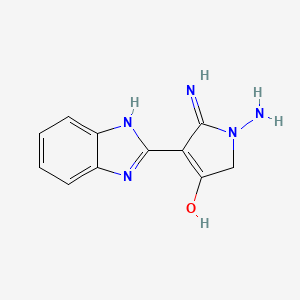
![3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]propyl 2-bromobutanoate](/img/structure/B1436611.png)
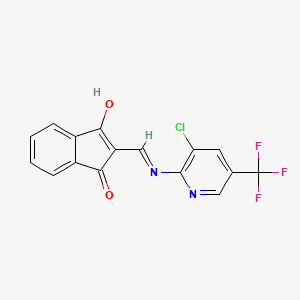
![2-Methyl-1H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B1436616.png)
![2-(Methylthio)thiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B1436617.png)
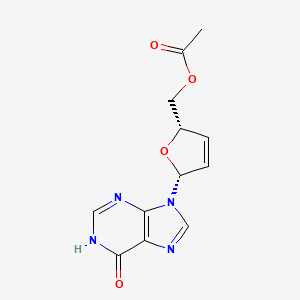
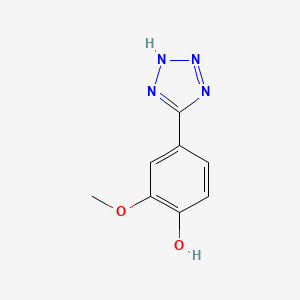
![(7-Methyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[3,4-d]pyrimidin-2-yl)cyanamide](/img/structure/B1436621.png)
![2-[(2,4-dichlorophenyl)amino]-5,6-dimethylpyrimidin-4(3H)-one](/img/structure/B1436622.png)

